3-Benzyloxy-2-chloro-6-fluorophenylboronic acid CAS number
3-Benzyloxy-2-chloro-6-fluorophenylboronic acid CAS number
An In-Depth Technical Guide to 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid, a key building block in modern synthetic and medicinal chemistry. We will delve into its fundamental properties, safety protocols, and its pivotal role in advanced chemical synthesis, particularly in the context of drug discovery and development.
Compound Identification and Core Properties
3-Benzyloxy-2-chloro-6-fluorophenylboronic acid is a polysubstituted arylboronic acid. Its structural complexity, featuring chloro, fluoro, and benzyloxy groups, makes it a highly valuable reagent for introducing specific functionalities into target molecules. The boronic acid moiety is the reactive center, enabling its participation in a variety of powerful cross-coupling reactions.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 957062-67-8 .[1][2][]
Physicochemical Data
A summary of the key quantitative data for this compound is presented below. These properties are critical for determining appropriate reaction conditions, solvents, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 957062-67-8 | [1][2] |
| IUPAC Name | (3-(benzyloxy)-2-chloro-6-fluorophenyl)boronic acid | [2] |
| Molecular Formula | C₁₃H₁₁BClFO₃ | [2][4] |
| Molecular Weight | 280.49 g/mol | [2][5] |
| Density | 1.366 g/cm³ | [4] |
| Boiling Point | 461.183 °C at 760 mmHg | [4] |
| SMILES | OB(O)C1=C(Cl)C(OCC2=CC=CC=C2)=CC=C1F | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
Safety, Handling, and Storage
Proper handling of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid is essential to ensure laboratory safety. The compound is classified with several hazard statements, indicating potential risks upon exposure.
Hazard Profile:
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H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.[5]
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[6][8]
-
Handling: Avoid direct contact with skin and eyes. Do not breathe dust.[9] After handling, wash hands and any exposed skin thoroughly.[10]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8°C) to maintain its stability and prevent degradation.[5][6]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7][9]
-
Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[7][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[8]
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
Arylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a process fundamental to the synthesis of complex organic molecules, including many pharmaceuticals.[11] The stability, low toxicity, and commercial availability of boronic acids contribute to their widespread use.[11]
The 3-benzyloxy-2-chloro-6-fluorophenyl moiety is a desirable structural unit in medicinal chemistry. The Suzuki-Miyaura coupling provides a direct and efficient method to incorporate this fragment into a larger molecular scaffold.
Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar¹-X) to form a palladium(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
Exemplary Experimental Protocol
This protocol is a representative workflow for a Suzuki-Miyaura coupling using 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid. Note: This is a general procedure and may require optimization for specific substrates.
Materials:
-
3-Benzyloxy-2-chloro-6-fluorophenylboronic acid (1.1 eq)
-
Aryl bromide or iodide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid (1.1 eq), and the base (2.0 eq).
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Rationale: The solvent system is chosen to dissolve all reactants. Water is often necessary to facilitate the dissolution of the inorganic base and assist in the transmetalation step. Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen which can damage the catalyst.
-
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Plausible Synthetic Route
While specific synthesis routes are often proprietary, a common method for preparing arylboronic acids involves a lithium-halogen exchange followed by quenching with a trialkyl borate.
Role in Drug Discovery and Medicinal Chemistry
The incorporation of boron, particularly as a boronic acid, has become a significant strategy in modern drug design.[12] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), highlighted the potential of this functional group to act as a reversible covalent inhibitor of enzyme targets.[11]
The structural features of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid are particularly relevant:
-
Boronic Acid: Acts as a Lewis acid, capable of forming reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[11][12]
-
Fluorine and Chlorine: The presence of halogens can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Fluorine, in particular, is often introduced to block sites of metabolism or to alter pKa, improving a drug candidate's pharmacokinetic profile.
-
Benzyloxy Group: This bulky, lipophilic group can engage in hydrophobic or π-stacking interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.
This reagent is therefore an attractive building block for creating libraries of complex molecules for screening against various biological targets, from proteasome inhibitors for oncology to novel agents for infectious diseases.[12]
References
-
(3-benzyloxy-2-chloro-6-fluoro-phenyl)boronic acid. Chemsrc.com. [Link]
-
3-Benzyloxy-2-chloro-6-fluorophenylboronic acid. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]
-
SAFETY DATA SHEET - 4-(Benzyloxy)-2-fluorophenylboronic acid. Fisher Scientific. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]
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